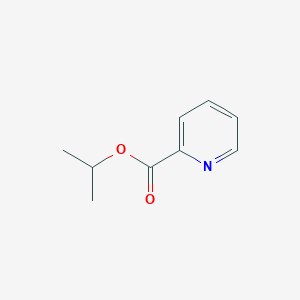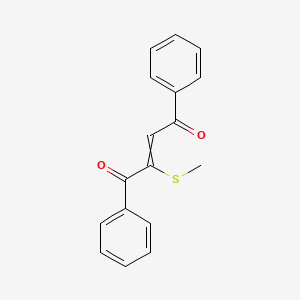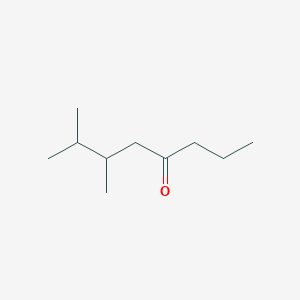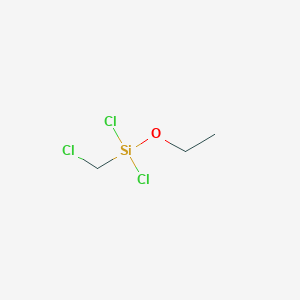
Dichloro(chloromethyl)ethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(chloromethyl)ethoxysilane is a chlorosilane compound that contains silicon, chlorine, carbon, and hydrogen atoms. It is a reactive chemical used in various chemical processes, particularly in the synthesis of other organosilicon compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(chloromethyl)ethoxysilane can be synthesized through the reaction of silicon tetrachloride with ethanol and chloromethyl compounds under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The process requires careful handling due to the reactivity of the intermediates and the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity silicon tetrachloride and ethanol. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The final product is purified through distillation and other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(chloromethyl)ethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation. Catalysts such as acids or bases are often used to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of silicone polymers and other advanced materials .
Applications De Recherche Scientifique
Dichloro(chloromethyl)ethoxysilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and silicone polymers.
Biology: The compound is used in the modification of surfaces for biological assays and the development of biosensors.
Medicine: It is explored for its potential in drug delivery systems and the development of medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mécanisme D'action
The mechanism of action of dichloro(chloromethyl)ethoxysilane involves the reactivity of the silicon-chlorine bonds. The compound can undergo electrophilic substitution reactions, where the silicon atom acts as an electrophilic center. The presence of chlorine atoms makes the compound highly reactive, allowing it to form bonds with various nucleophiles. The molecular targets and pathways involved in its reactions include the formation of siloxane bonds and the modification of surfaces through silanization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorosilane: Contains three chlorine atoms bonded to silicon and is used in the production of high-purity silicon.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms bonded to silicon, used in the synthesis of silicone polymers.
Methyltrichlorosilane: Contains one methyl group and three chlorine atoms bonded to silicon, used in the production of silicone resins
Uniqueness
Dichloro(chloromethyl)ethoxysilane is unique due to the presence of both chloromethyl and ethoxy groups bonded to silicon. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical processes. Its ability to undergo both hydrolysis and condensation reactions makes it valuable in the synthesis of advanced materials and surface modifications .
Propriétés
Numéro CAS |
63238-94-8 |
|---|---|
Formule moléculaire |
C3H7Cl3OSi |
Poids moléculaire |
193.53 g/mol |
Nom IUPAC |
dichloro-(chloromethyl)-ethoxysilane |
InChI |
InChI=1S/C3H7Cl3OSi/c1-2-7-8(5,6)3-4/h2-3H2,1H3 |
Clé InChI |
LPXQAJCUGLFGRT-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


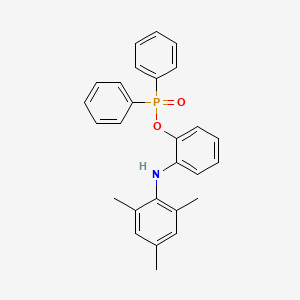
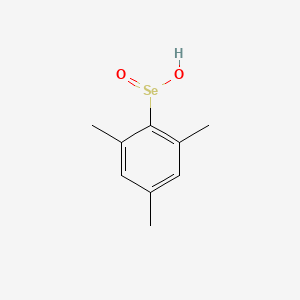
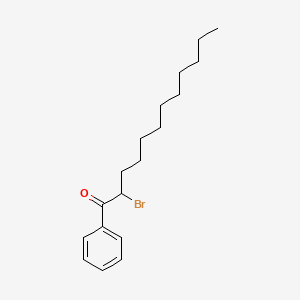
![N,N-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14491073.png)
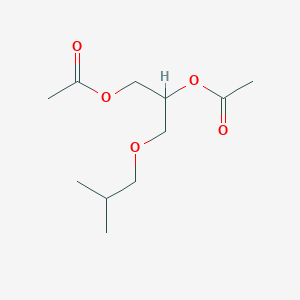
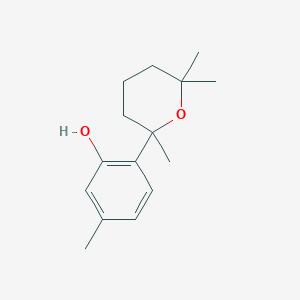
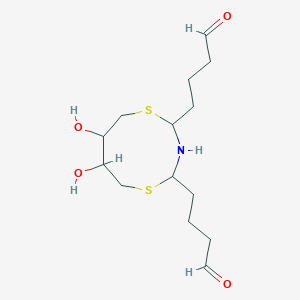
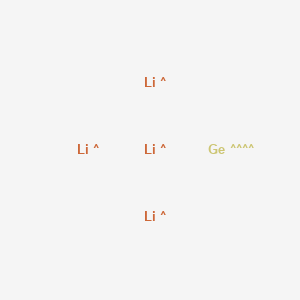
![3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one](/img/structure/B14491102.png)
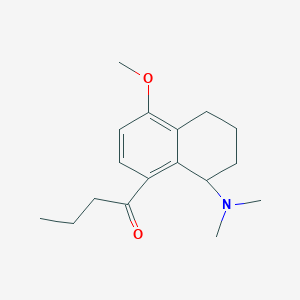
![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
